Product packaging for 2-Bromo-5-(p-tolyl)oxazole(Cat. No.:)

2-Bromo-5-(p-tolyl)oxazole

Cat. No.: B12965241
M. Wt: 238.08 g/mol
InChI Key: OJLNDKGGQDOJAD-UHFFFAOYSA-N
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Description

2-Bromo-5-(p-tolyl)oxazole is a versatile brominated heterocyclic compound serving as a key synthetic intermediate in organic and medicinal chemistry research. Its structure features an oxazole ring substituted at the 2-position with a bromine atom and at the 5-position with a p-tolyl group, making it a valuable substrate for further functionalization. The bromine atom allows for subsequent cross-coupling reactions, such as direct arylation, to create more complex structures . This compound is primarily valued as a building block for the synthesis of more elaborate oxazole-containing molecules . Oxazole rings are privileged scaffolds found in numerous natural products and biologically active compounds . Researchers utilize derivatives for developing novel substances with potential pharmacological properties. The specific presence of the bromine atom enhances its reactivity, facilitating its conversion into other functional groups and enabling its integration into drug discovery programs . As a research chemical, this compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNO B12965241 2-Bromo-5-(p-tolyl)oxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

2-bromo-5-(4-methylphenyl)-1,3-oxazole

InChI

InChI=1S/C10H8BrNO/c1-7-2-4-8(5-3-7)9-6-12-10(11)13-9/h2-6H,1H3

InChI Key

OJLNDKGGQDOJAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(O2)Br

Origin of Product

United States

Spectroscopic Elucidation and Structural Analysis of 2 Bromo 5 P Tolyl Oxazole

Advanced Spectroscopic Techniques and Their Application to Oxazoles

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For 2-Bromo-5-(p-tolyl)oxazole, an XPS analysis would be expected to provide high-resolution spectra for its constituent elements: bromine (Br), carbon (C), nitrogen (N), and oxygen (O).

Detailed analysis of the binding energies of the core electrons for each element would reveal information about their chemical environments. For instance, the C 1s spectrum would be deconvoluted to distinguish between carbons in the p-tolyl ring, the oxazole (B20620) ring, and any adventitious carbon contamination. Similarly, the N 1s and O 1s spectra would confirm their presence within the oxazole heterocycle, and the Br 3d spectrum would verify the covalent bonding of the bromine atom to the oxazole ring.

Expected Binding Energies for this compound

ElementOrbitalExpected Binding Energy (eV)
C1s~284-288
N1s~399-401
O1s~531-533
Br3d~70-71

Note: The exact binding energies can vary depending on the instrument calibration and the specific chemical environment of the atoms.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a technique used to determine the local geometric and/or electronic structure of matter. XAS data are obtained by tuning the photon energy using a crystalline monochromator to a range where core electrons can be excited.

For this compound, XAS at the Br K-edge would provide information about the oxidation state and coordination environment of the bromine atom. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum would be sensitive to the electronic structure and the nature of the covalent bond between bromine and the oxazole ring. The Extended X-ray Absorption Fine Structure (EXAFS) region would, in principle, allow for the determination of bond lengths and coordination numbers of the atoms immediately surrounding the bromine atom.

Auger–Meitner Spectroscopy (AES)

Auger–Meitner Spectroscopy (AES), commonly known as Auger Electron Spectroscopy, is a widely used technique for studying the surfaces of materials. It is a surface-sensitive technique that identifies the elemental composition of the sample surface.

An AES analysis of this compound would complement XPS data by providing elemental information with high spatial resolution. The kinetic energies of the Auger electrons emitted from the sample upon bombardment with a primary electron beam are characteristic of the elements present. This would allow for the mapping of the elemental distribution on the surface of a sample of the compound.

Single Crystal X-ray Diffraction for Definitive Structural Assignment

For instance, the crystal structure of (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole has been determined, revealing a monoclinic crystal system. mdpi.com Similarly, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, another related oxazole derivative, also crystallizes in the monoclinic system with the P2₁/n space group. vensel.org

Based on these related structures, it can be anticipated that this compound would likely crystallize in a common crystal system such as monoclinic or orthorhombic. A successful crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the planar geometry of the oxazole ring and the relative orientation of the p-tolyl substituent.

Anticipated Crystallographic Parameters for this compound (based on related compounds)

ParameterAnticipated Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c, P2₁/n, or similar
a (Å)10-15
b (Å)5-10
c (Å)15-25
α (°)90
β (°)90-105
γ (°)90
V (ų)1500-2500
Z4 or 8

Note: These are hypothetical values based on the crystallographic data of similar molecules and would need to be confirmed by experimental single crystal X-ray diffraction analysis of this compound.

Computational Chemistry and Mechanistic Insights for 2 Bromo 5 P Tolyl Oxazole

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, and it has been widely applied to elucidate reaction mechanisms in organic chemistry. For 2-Bromo-5-(p-tolyl)oxazole, DFT studies can be instrumental in understanding its formation and subsequent transformations.

Researchers utilize DFT to map the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. For instance, in the synthesis of substituted oxazoles, DFT calculations can help to clarify the mechanistic pathways, such as those involved in cyclization and aromatization steps. A DFT study on the Lewis acid-catalyzed reactions of 5-alkoxyoxazoles with aldehydes, for example, has shown that the substitution at the 2-position of the oxazole (B20620) ring is critical in determining the reaction outcome. acs.org Such studies provide a theoretical framework for predicting how the electronic nature of the p-tolyl group and the steric and electronic influence of the bromine atom in this compound would direct the course of its reactions.

DFT calculations are also employed to investigate the mechanisms of subsequent functionalization of the oxazole ring. The reactivity of the oxazole ring is position-dependent, with electrophilic substitution generally favored at the C5 position. tandfonline.com However, the presence of the p-tolyl group at C5 and the bromine at C2 in the target molecule significantly alters this reactivity profile. DFT can model the transition states for various electrophilic and nucleophilic substitution reactions, providing insights into the preferred reaction pathways and the influence of the substituents on the activation barriers.

Illustrative DFT-Calculated Activation Energies for a Hypothetical Reaction of this compound

Reaction PathwayTransition StateActivation Energy (kcal/mol)
Electrophilic Aromatic Substitution at C4TS125.4
Nucleophilic Aromatic Substitution of BromineTS232.1
Lithiation at C4 followed by Electrophilic QuenchTS318.9
Note: The data in this table is hypothetical and for illustrative purposes only.

Modeling of Electronic Structure and Reactivity Profiles

The electronic structure of a molecule is fundamental to its reactivity. Computational modeling provides a detailed picture of the electron distribution and orbital energies within this compound. Methods such as DFT and ab initio calculations are used to determine key electronic properties. researchgate.net

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. For substituted oxazoles, the nature and position of the substituents have a significant impact on the HOMO and LUMO energies. researchgate.net The electron-donating p-tolyl group at the C5 position would be expected to raise the HOMO energy, while the electron-withdrawing bromine atom at the C2 position would lower both the HOMO and LUMO energies.

These calculations can generate reactivity indices such as the Fukui function, which predicts the most likely sites for nucleophilic and electrophilic attack. For this compound, these models can predict the relative reactivity of the different positions on the oxazole and tolyl rings.

Calculated Electronic Properties of Substituted Oxazoles

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Oxazole-6.89-0.256.64
2-Bromooxazole-7.12-0.886.24
5-(p-tolyl)oxazole-6.53-0.196.34
This compound (Predicted)-6.75-0.815.94
Note: The data for this compound is a hypothetical prediction for illustrative purposes.

Investigation of Regioselectivity and Stereoselectivity in Oxazole Transformations

Many reactions involving substituted oxazoles can lead to multiple regioisomers or stereoisomers. Computational chemistry is a powerful tool for predicting and explaining the selectivity observed in these transformations.

For this compound, computational studies can be used to investigate the regioselectivity of reactions such as metal-catalyzed cross-coupling at the C-Br bond versus C-H activation at other positions of the oxazole or tolyl rings. By calculating the activation energies for the different possible reaction pathways, the most favorable regioisomeric product can be predicted. The substitution of halogens on the oxazole ring is generally most facile at the C2 position, followed by C4 and then C5, in nucleophilic substitution reactions. tandfonline.com

In reactions where new stereocenters are formed, computational models can predict the stereochemical outcome. For example, in the cycloaddition reactions of oxazoles, DFT calculations can be used to determine the transition state energies for the formation of different stereoisomers, thus predicting the diastereoselectivity or enantioselectivity of the reaction. While this compound itself is achiral, transformations that introduce chirality can be modeled to understand the factors controlling stereoselectivity.

Computational Approaches to Guide Synthetic Design

Computational chemistry is increasingly being used as a predictive tool to guide the design of synthetic routes to complex molecules. jcchems.com For a target molecule like this compound, computational methods can be employed to evaluate the feasibility of different synthetic strategies before they are attempted in the laboratory.

By calculating the thermodynamics and kinetics of proposed reaction steps, chemists can identify potential pitfalls, such as unfavorable equilibria or high activation barriers. This allows for the selection of the most promising synthetic pathways, saving time and resources. For example, different strategies for the construction of the substituted oxazole ring can be computationally evaluated to determine the most efficient approach.

Furthermore, computational tools can be used to design novel derivatives of this compound with desired properties. By modeling how changes in the molecular structure affect its electronic and steric properties, new compounds with enhanced biological activity or material properties can be designed in silico. nih.gov

Conformational Analysis and Molecular Electrostatic Potentials

The three-dimensional structure and electrostatic properties of a molecule are crucial for its interactions with other molecules, such as enzymes or receptors in a biological context. Conformational analysis and the calculation of molecular electrostatic potentials (MEPs) provide valuable insights into these aspects.

For this compound, a key conformational feature is the torsion angle between the oxazole ring and the p-tolyl group. Computational methods can be used to determine the preferred conformation and the energy barrier to rotation around the C5-C(aryl) bond. This information is important for understanding how the molecule presents itself in intermolecular interactions.

Advanced Applications and Future Research Directions of 2 Bromo 5 P Tolyl Oxazole in Organic Synthesis

2-Bromo-5-(p-tolyl)oxazole as a Versatile Building Block in Complex Molecule Synthesis

The utility of this compound in the synthesis of complex molecules stems primarily from the reactivity of the C2-bromo substituent. Halogenated heterocycles are crucial precursors in carbon-carbon bond-forming reactions, with palladium-catalyzed cross-coupling reactions being a paramount example. researchgate.net The bromine atom at the C2 position of the oxazole (B20620) is susceptible to substitution, making it an ideal handle for introducing a wide array of molecular fragments.

One of the most powerful methods for this purpose is the Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov This reaction employs a palladium catalyst to couple an organohalide with an organoboron compound. rsc.org For this compound, this would involve reacting it with various aryl, heteroaryl, alkyl, or alkenyl boronic acids or esters to forge a new C-C bond at the C2 position. nih.gov This method's mild conditions and tolerance for a wide range of functional groups make it a robust strategy for elaborating the oxazole core into more complex structures. rsc.org

Direct C-H arylation presents another modern and efficient alternative to classical cross-coupling methods, as it avoids the pre-functionalization of coupling partners. nih.gov In the context of oxazoles, palladium-catalyzed direct arylation has been shown to be highly effective, often targeting the C2 position for functionalization. beilstein-journals.org This allows for the direct coupling of this compound (after a hypothetical debromination or by using the parent 5-(p-tolyl)oxazole) with various aromatic partners, streamlining the synthesis of poly-aryl systems that are common in medicinal chemistry and materials science.

The table below illustrates potential Suzuki-Miyaura reactions using this compound as the substrate, showcasing its versatility.

Boronic Acid/Ester PartnerPotential Product StructureApplication Area
Phenylboronic acid2-Phenyl-5-(p-tolyl)oxazoleMedicinal Chemistry Scaffolds
Thiophene-2-boronic acid2-(Thiophen-2-yl)-5-(p-tolyl)oxazoleOrganic Electronics
Pyridine-3-boronic acid2-(Pyridin-3-yl)-5-(p-tolyl)oxazoleLigand Development
Methylboronic acid2-Methyl-5-(p-tolyl)oxazoleAgrochemicals
Vinylboronic acid pinacol ester2-Vinyl-5-(p-tolyl)oxazolePolymer Building Blocks

This table is illustrative of the potential synthetic transformations based on established Suzuki-Miyaura coupling methodologies.

Design and Synthesis of Novel Oxazole-Containing Scaffolds

Building upon its role as a versatile intermediate, this compound is a key starting point for designing entirely new molecular scaffolds. The development of novel scaffolds is a central theme in medicinal chemistry, aiming to create unique three-dimensional structures that can interact with biological targets in new ways. researchgate.neteurekaselect.com

The van Leusen oxazole synthesis is a foundational method for creating 5-substituted oxazoles from aldehydes and tosylmethylisocyanide (TosMIC). mdpi.comnih.gov While this method would typically be used to create the parent 5-(p-tolyl)oxazole, subsequent regioselective bromination would yield the target compound. From there, the functional handles—the C2-bromo group, the aromatic p-tolyl ring, and the oxazole ring itself—can be independently or sequentially modified.

For instance, after a Suzuki coupling at the C2 position, the p-tolyl group offers a site for further functionalization. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could be performed on the tolyl ring, followed by reduction or further cross-coupling reactions. This multi-stage diversification allows for the construction of complex, multi-substituted oxazole derivatives from a single, common precursor. mdpi.com Such strategies are invaluable in creating libraries of related compounds for drug discovery programs.

Exploration of this compound in Ligand Development for Catalysis

Heterocyclic compounds are ubiquitous in coordination chemistry, where they serve as ligands for transition metal catalysts. The nitrogen atom in the oxazole ring of this compound possesses a lone pair of electrons in an sp2-hybridized orbital, making it a potential coordination site for a metal center. mdpi.comalfachemic.com Oxazole and the related oxazoline moieties are common structural motifs in ligands used for asymmetric catalysis. mdpi.comacs.org

Starting from this compound, new ligands can be designed and synthesized. For example, a cross-coupling reaction could be used to introduce a coordinating group at the C2 position, such as a pyridine, pyrazole, or another oxazole ring. This would create a bidentate ligand capable of chelating to a metal ion. The steric and electronic properties of the ligand could be fine-tuned by modifying the p-tolyl group at the C5 position, potentially influencing the catalytic activity and selectivity of the resulting metal complex. mdpi.com

The development of such ligands is critical for advancing asymmetric catalysis, where the ligand's structure directly controls the stereochemical outcome of a reaction. acs.org The modular nature of synthesizing derivatives from this compound would allow for the rapid generation of a family of ligands, which could then be screened for optimal performance in various catalytic transformations.

Role of Oxazole Moieties in Structure-Based Drug Design (excluding bioactivity)

In structure-based drug design, the oxazole ring is valued not just for its biological activity but for its specific physicochemical and structural properties. semanticscholar.org It serves as a rigid, planar scaffold that holds appended functional groups in a well-defined spatial orientation. This conformational rigidity is advantageous as it reduces the entropic penalty upon binding to a biological target, a key consideration in designing high-affinity molecules.

The oxazole moiety is often employed as a bioisostere for other functional groups, such as amide or ester bonds. researchgate.net Bioisosteric replacement is a strategy used to modify a molecule's properties (like metabolic stability or solubility) while retaining its ability to interact with the intended target. The oxazole ring mimics the geometry and electronics of an amide but is resistant to cleavage by hydrolytic enzymes like proteases and esterases.

Furthermore, the heteroatoms in the oxazole ring contribute to its electronic properties and ability to form specific non-covalent interactions. The nitrogen atom can act as a hydrogen bond acceptor, while the aromatic π-system can engage in π-π stacking or other hydrophobic interactions with protein residues. tandfonline.com These interactions are fundamental to molecular recognition and are a primary focus when designing molecules to fit precisely into a target's binding site. semanticscholar.org

Structural RolePhysicochemical PropertyConsequence in Drug Design
Rigid ScaffoldPlanar, aromatic systemPre-organizes substituents for binding, reducing entropic penalty.
BioisostereMimics amide/ester geometryEnhances metabolic stability by replacing hydrolysable groups.
H-Bond AcceptorElectron lone pair on nitrogenForms directional hydrogen bonds critical for target recognition. tandfonline.com
π-System ParticipantAromatic ring with 6 π-electronsEngages in π-π stacking and hydrophobic interactions. tandfonline.com

Future Perspectives in the Chemical Space Expansion of Oxazole Derivatives

The future of oxazole chemistry is focused on expanding the accessible "chemical space"—the vast collection of all possible molecules. researchgate.net For derivatives like this compound, this involves developing new synthetic methodologies to create unprecedented substitution patterns and more complex molecular architectures. researchgate.net

Key areas of future research include:

Novel C-H Functionalization: While direct arylation at C2 is known, future methods may allow for selective C-H activation at the C4 position of the oxazole ring or on the p-tolyl group, providing new avenues for diversification without relying on pre-installed functional handles. beilstein-journals.org

Photochemical and Electrochemical Methods: Light and electricity offer green and powerful alternatives to traditional reagents for driving chemical reactions. Photochemical rearrangements, such as the conversion of isoxazoles to oxazoles, and electrochemical synthesis can provide access to novel oxazole structures under mild conditions. researchgate.net

Multicomponent Reactions (MCRs): Designing new MCRs that incorporate an oxazole-building block in a single step can rapidly generate molecular complexity from simple starting materials. This approach is highly efficient for creating large libraries of diverse compounds.

Fluorination Chemistry: The introduction of fluorine atoms can dramatically alter a molecule's properties. Developing new methods to selectively install fluorine or trifluoromethyl groups onto the oxazole or p-tolyl rings of derivatives like this compound is a significant goal for medicinal chemistry. researchgate.net

These advanced synthetic strategies will enable chemists to explore previously unreachable areas of chemical space, leading to the discovery of molecules with unique properties and functions.

Integration of this compound Synthesis into Continuous Flow Chemistry

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages over traditional batch synthesis, including enhanced safety, precise control over reaction parameters, and improved scalability. mtak.huspringerprofessional.de The synthesis of heterocyclic compounds, which can involve hazardous reagents or highly exothermic steps, is particularly well-suited for this technology. nih.govbohrium.com

A potential flow synthesis of a substituted oxazole, adaptable for this compound or its precursors, could be designed based on established methods. durham.ac.ukacs.org For example, a flow process for a 4,5-disubstituted oxazole has been developed involving the mixing of an alkyl isocyanoacetate and an acyl chloride in a T-mixer. durham.ac.uk This stream then passes through a heated column containing a solid-supported base, which catalyzes the intramolecular cyclization to form the oxazole ring. durham.ac.uk

Hypothetical Flow Synthesis Adaptation:

Reagent Streams: Pump A would contain p-tolyl isocyanide, and Pump B would contain bromoacetyl bromide in a suitable solvent like acetonitrile.

Mixing and Reaction: The streams would combine in a microreactor or heated coil, allowing for precise temperature control and residence time to form the initial adduct.

In-line Cyclization: The reaction mixture could then flow through a packed-bed reactor containing a solid-supported dehydrating agent or base to facilitate the cyclization to the oxazole ring.

Purification: Downstream processing, such as in-line liquid-liquid extraction or scavenger columns, could be integrated to purify the product continuously. nih.gov

This approach allows for the safe handling of reactive intermediates, rapid optimization of reaction conditions, and straightforward scaling by simply running the system for a longer duration. uc.pt Integrating the synthesis of key building blocks like this compound into automated flow platforms is a key step toward the on-demand production of complex molecules. acs.org

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-Bromo-5-(p-tolyl)oxazole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is synthesized via van Leusen’s oxazole synthesis using aromatic aldehydes, p-toluenesulfonylmethyl isocyanide (TosMIC), and potassium carbonate in methanol under reflux (70°C, 3 hours). Post-reaction, extraction with methyl tert-butyl ether and purification yield the product. Optimization includes controlling stoichiometric ratios (equimolar aldehyde and TosMIC), solvent volume (methanol-to-water ratio 2:1), and avoiding prolonged storage of brominated intermediates, which decompose rapidly . Lower yields (e.g., 18–59%) in some cases highlight the need for one-pot reactions to trap unstable intermediates .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer : Characterization employs FT-IR (e.g., peaks at 1738 cm⁻¹ for C=O stretching), UV-Vis (λmax at 252–340 nm for aromatic systems), and HRMS (e.g., m/z 279.1259 for molecular ion confirmation). Crystallographic studies with perfluorinated iodobenzenes reveal halogen bonding (Br⋯N interactions) and molecular packing, supported by electrostatic potential calculations . For unstable intermediates, rapid NMR analysis (e.g., ¹³C NMR δ 154.6 ppm for oxazole carbons) is critical .

Advanced Research Questions

Q. What strategies mitigate the instability of 2-bromo-oxazole intermediates during multi-step syntheses?

  • Methodological Answer : Bromo-oxazoles (e.g., IV-36) decompose within 24 hours at room temperature. To address this, one-pot reactions with arylboronic acids in acetonitrile trap intermediates, enabling direct conversion to stable products (e.g., 4-substituted oxazoles). This avoids isolation of unstable species and improves overall yields (up to 59%) . Alternatively, low-temperature storage (-20°C) and inert atmospheres (N₂) prolong intermediate stability during short-term handling .

Q. How does halogen bonding involving the bromine atom in this compound influence cocrystallization with perfluorinated iodobenzenes?

  • Methodological Answer : The bromine atom acts as a halogen bond donor, interacting with electron-rich sites (e.g., nitrogen in oxazole or π-systems in iodobenzenes). Cocrystallization studies with 1,4-diiodotetrafluorobenzene (14tfib) show Br⋯N distances of ~3.0 Å, confirmed by X-ray diffraction. Electrostatic potential maps (computed at DFT/B3LYP level) rank acceptor strengths, guiding crystal engineering for luminescent or conductive materials .

Q. What role does this compound play in the synthesis of pyrrolo[2,3-d]oxazole derivatives, and what are the mechanistic considerations?

  • Methodological Answer : The bromine atom facilitates isomerization via azirine intermediates under thermal or photochemical conditions, forming pyrrolo[2,3-d]oxazoles (e.g., compound 3l). Mechanistically, ring-opening of the azirine followed by 6π-electrocyclization yields the fused heterocycle. Yields (31–62%) depend on substituent electronic effects, with electron-withdrawing groups (e.g., Cl) accelerating cyclization .

Q. How can computational methods predict the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to assess diene competency. The oxazole’s electron-rich furan-like oxygen enhances reactivity with dienophiles (e.g., maleimides). Substituent effects (e.g., p-tolyl groups) lower LUMO energy by 0.5 eV, favoring cycloaddition at 80°C with regioselectivity >90% .

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